molecular formula C6H5BrClN B2961939 4-Bromo-3-chloro-2-methylpyridine CAS No. 1188140-52-4

4-Bromo-3-chloro-2-methylpyridine

Cat. No.: B2961939
CAS No.: 1188140-52-4
M. Wt: 206.47
InChI Key: NUGJZYYBZIRDHI-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-methylpyridine is an organic compound with the molecular formula C6H5BrClN It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-methylpyridine typically involves halogenation reactions. One common method is the bromination of 3-chloro-2-methylpyridine using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3-chloro-2-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-methylpyridine largely depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-3-methylpyridine
  • 4-Bromo-2-chloro-3-methylpyridine
  • 4-Bromo-2-methylpyridine

Comparison: 4-Bromo-3-chloro-2-methylpyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. For instance, the presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-3-chloro-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGJZYYBZIRDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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